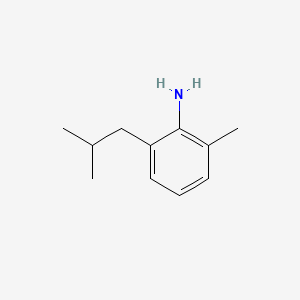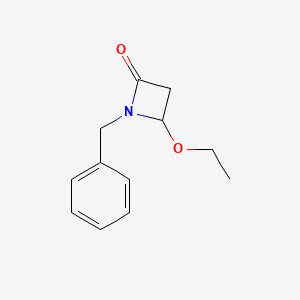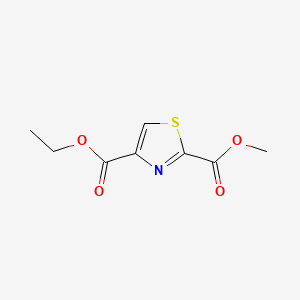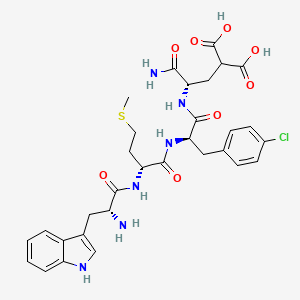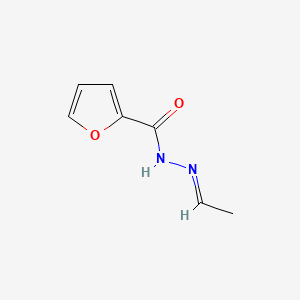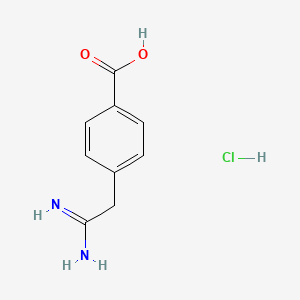
n-Undecan-d24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Undecane-d24: is a deuterium-labeled form of undecane, a liquid alkane hydrocarbon with the chemical formula C11D24 . This compound is primarily used in scientific research due to its unique properties, such as its ability to act as a stable isotope tracer .
Wissenschaftliche Forschungsanwendungen
n-Undecane-d24 is widely used in scientific research, including:
Chemistry: As a stable isotope tracer in reaction mechanism studies and kinetic experiments.
Biology: In metabolic studies to trace the incorporation and transformation of hydrocarbons in biological systems.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: As a reference standard in gas chromatography for the analysis of hydrocarbons
Wirkmechanismus
Target of Action
n-Undecane-d24 is a deuterium-labeled form of Undecane . The primary targets of n-Undecane-d24 are sensitized rat basophilic leukemia (RBL-2H3) mast cells and HaCaT keratinocytes . These cells play crucial roles in allergic reactions and inflammation, respectively.
Mode of Action
n-Undecane-d24 interacts with its targets by inhibiting the process of degranulation and the secretion of histamine and TNF-α . Degranulation is a cellular process that releases antimicrobial cytotoxic or other molecules from secretory vesicles called granules found inside some cells. Histamine and TNF-α are inflammatory mediators that are released during allergic reactions.
Result of Action
The molecular and cellular effects of n-Undecane-d24’s action include the inhibition of degranulation and the secretion of histamine and TNF-α in sensitized mast cells . This results in anti-allergic and anti-inflammatory activities, which can help alleviate symptoms associated with allergic reactions and inflammation.
Biochemische Analyse
Biochemical Properties
The biochemical properties of n-Undecane-d24 are not well-studied. Its parent compound, n-Undecane, is known to interact with various biomolecules. For instance, it has been found to have anti-allergic and anti-inflammatory activities on sensitized rat basophilic leukemia (RBL-2H3) mast cells and HaCaT keratinocytes .
Cellular Effects
n-Undecane, the non-deuterated form of n-Undecane-d24, has been shown to have cellular effects. In sensitized mast cells, n-Undecane inhibits degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α)
Molecular Mechanism
The parent compound, n-Undecane, has been shown to increase intracellular cAMP levels in mast cells and keratinocytes
Metabolic Pathways
N-Undecane, its parent compound, is known to be involved in various metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: n-Undecane-d24 is synthesized by replacing the hydrogen atoms in undecane with deuterium atoms. This process typically involves the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of n-Undecane-d24 involves large-scale catalytic exchange reactions. The process is optimized to ensure high purity and yield, often exceeding 98% deuterium incorporation .
Analyse Chemischer Reaktionen
Types of Reactions: n-Undecane-d24 undergoes various chemical reactions, including:
Oxidation: n-Undecane-d24 can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.
Reduction: It can be reduced to form lower alkanes.
Substitution: Halogenation reactions can replace deuterium atoms with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine under UV light.
Major Products:
Oxidation: Undecanol, undecanal, and undecanoic acid.
Reduction: Lower alkanes such as decane and nonane.
Substitution: Halogenated undecanes.
Vergleich Mit ähnlichen Verbindungen
n-Undecane: The non-deuterated form of n-Undecane-d24.
n-Decane-d22: A deuterium-labeled form of decane.
n-Dodecane-d26: A deuterium-labeled form of dodecane
Comparison:
n-Undecane-d24 vs. n-Undecane: n-Undecane-d24 is unique due to its deuterium labeling, which provides enhanced stability and allows for isotope tracing.
n-Undecane-d24 vs. n-Decane-d22 and n-Dodecane-d26: While all three compounds are deuterium-labeled alkanes, n-Undecane-d24 has a different chain length, which affects its physical and chemical properties. .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosadeuterioundecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJKGSCJYJTIGS-XMTORAMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-6-(1-methylethyl)-,[1aS-(1aalpha,6bta,6aalpha)]-(9CI)](/img/new.no-structure.jpg)
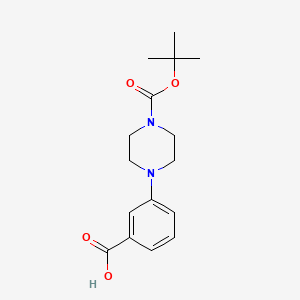
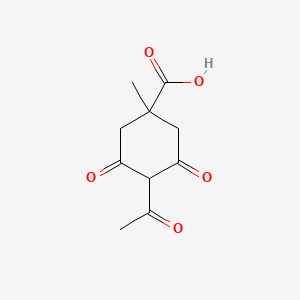
![7-Methyl-1,7-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574698.png)
![5-Azido-1,3,8-trimethyl-6-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B574699.png)
